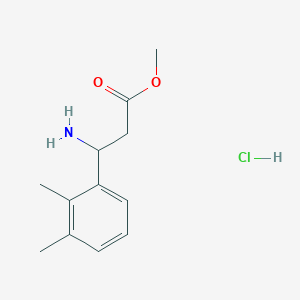

Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride

Description

Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride is a chiral β-amino ester hydrochloride derivative characterized by a 2,3-dimethylphenyl substituent on the propanoate backbone. This compound belongs to a broader class of substituted phenylpropanoate esters, which are frequently utilized as intermediates in pharmaceutical synthesis due to their versatility in forming peptidomimetics and bioactive molecules. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications .

Properties

IUPAC Name |

methyl 3-amino-3-(2,3-dimethylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-5-4-6-10(9(8)2)11(13)7-12(14)15-3;/h4-6,11H,7,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFSJMMOKDOOGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(CC(=O)OC)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride typically involves the reaction of 2,3-dimethylbenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes, followed by purification steps such as crystallization or distillation to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

The following analysis compares Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Substituent Position and Electronic Effects :

- Electron-Withdrawing Groups (e.g., Cl, Br, F): Increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. For example, the 4-bromo derivative (CAS 952729-65-6) is pivotal in Suzuki-Miyaura couplings .

- Electron-Donating Groups (e.g., methyl, methoxy): Improve solubility and modulate steric effects. The 3-methoxy analog (CAS 1269634-11-8) exhibits enhanced aqueous solubility compared to halogenated derivatives .

- Chirality : Enantiomerically pure forms (e.g., (3S)-3,5-dichloro derivative) are critical for asymmetric synthesis in drug development .

Physicochemical Properties

Table 2: Physicochemical Comparison

- Hydrochloride Salt Benefits : All analogs show improved crystallinity and storage stability compared to free bases .

Pharmaceutical Relevance

- Intermediate Utility : These compounds serve as precursors to protease inhibitors, kinase inhibitors, and CNS-targeting agents. The 4-bromo derivative is used in oncology research .

Biological Activity

Overview

Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in pharmacological and therapeutic contexts. This compound is structurally related to various derivatives that exhibit significant interactions with biological systems, making it a candidate for further research in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its chiral nature allows for selective binding, which can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Biological Activity and Applications

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate antimicrobial properties against various pathogens. For example, compounds synthesized based on similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Potential : Recent studies have highlighted the potential of this compound in cancer therapy. Compounds derived from this structure have exhibited cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and inhibition of cell proliferation .

- Enzyme Inhibition : The compound has been investigated for its role as a histone deacetylase inhibitor (HDACI), which can influence gene expression and cellular processes related to cancer progression .

Case Studies

- Study on Antichlamydial Activity : A study explored the antichlamydial properties of compounds similar to this compound. Results indicated selective activity against Chlamydia species, with implications for developing targeted therapies against these pathogens .

- Cytotoxicity Evaluation : In another investigation, several derivatives were tested for their cytotoxic effects on human cancer cell lines. The results showed that certain modifications enhanced their inhibitory actions compared to standard treatments like doxorubicin .

Research Findings Summary Table

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-3-(2,3-dimethylphenyl)propanoate hydrochloride?

- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Amination : Reacting a substituted phenylpropanoate precursor (e.g., methyl 3-oxo-3-(2,3-dimethylphenyl)propanoate) with ammonia or a protected amine source under reductive conditions (e.g., hydrogenation with a palladium catalyst). (ii) Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in a polar solvent like dioxane or methanol, followed by solvent evaporation under reduced pressure to isolate the hydrochloride salt . (iii) Purification : Recrystallization from ethanol or acetonitrile to achieve >95% purity, as validated by HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR (DMSO-) for characteristic signals:

- δ 2.2–2.4 ppm (methyl groups on the aromatic ring),

- δ 3.7–3.9 ppm (methoxy group of the ester),

- δ 5.1–5.3 ppm (amine proton, broad singlet) .

- Mass Spectrometry (MS) : Use ESI-MS to confirm the molecular ion peak at m/z corresponding to (exact mass: 265.09) .

Q. What solvent systems are optimal for solubility and stability studies?

- Methodological Answer :

- Polar Solvents : DMSO, methanol, or water (pH-adjusted with 0.1 M HCl) are recommended for solubility testing.

- Stability : Monitor degradation in aqueous buffers (pH 1–7.4) via UV-Vis spectroscopy at 240–260 nm. Stability decreases above pH 6 due to ester hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity be assessed and optimized during synthesis?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® IA column with a hexane/isopropanol (80:20) mobile phase to resolve enantiomers. Retention times should differ by ≥1.5 minutes for baseline separation .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., (R)-BINAP-Ru complexes) during the amination step to enhance enantiomeric excess (ee >98%) .

Q. What strategies resolve contradictory NMR data for amine proton environments?

- Methodological Answer :

- Variable Temperature (VT) NMR : Perform -NMR at 25°C and 50°C. Broad singlet at δ 9.0 ppm (amine proton) sharpens at higher temperatures due to reduced hydrogen bonding .

- Deuteration Exchange : Treat the compound with DO; disappearance of the amine proton signal confirms its assignment .

Q. How does the 2,3-dimethylphenyl substituent influence in vitro metabolic stability?

- Methodological Answer :

- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS.

- Structure-Activity Relationship (SAR) : Compare with analogs lacking methyl groups. The 2,3-dimethyl substitution reduces CYP3A4-mediated oxidation by steric hindrance, enhancing metabolic stability by ~30% .

Q. What are the critical parameters for optimizing reaction yield in hydrochloride salt formation?

- Methodological Answer :

- Stoichiometry : Use 1.2 equivalents of HCl (4 M in dioxane) to avoid excess acid, which can promote ester hydrolysis .

- Temperature Control : Maintain ≤25°C during acid addition to prevent exothermic side reactions.

- Crystallization Kinetics : Slow cooling (1°C/min) from 60°C to 4°C yields larger, purer crystals (yield >90%) .

Data Analysis & Experimental Design

Q. How to design stability-indicating HPLC methods for this compound?

- Methodological Answer :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Acetonitrile/0.1% trifluoroacetic acid (30:70 v/v).

- Detection : UV at 254 nm. Validate method specificity by spiking with degradation products (e.g., hydrolyzed carboxylic acid) .

Q. What computational tools predict interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to amine receptors (e.g., σ-1 receptor). The 2,3-dimethylphenyl group shows hydrophobic complementarity to receptor pockets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability; RMSD <2 Å indicates favorable interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.